N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
Description
This compound is a structurally complex molecule featuring a cyclopenta[d]thiazole core substituted with a benzo[d][1,3]dioxole-5-carboxamido group and an N-(2-(1H-indol-3-yl)ethyl) side chain. The cyclopenta[d]thiazole scaffold is known for its conformational rigidity, which may enhance binding affinity to biological targets. The benzo[d][1,3]dioxole moiety (a methylenedioxy aromatic system) is often associated with improved metabolic stability and membrane permeability in drug design .
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-[2-(1H-indol-3-yl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c30-23(14-5-7-19-20(11-14)33-13-32-19)29-25-28-22-17(6-8-21(22)34-25)24(31)26-10-9-15-12-27-18-4-2-1-3-16(15)18/h1-5,7,11-12,17,27H,6,8-10,13H2,(H,26,31)(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKBIPRIJQLTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NCCC3=CNC4=CC=CC=C43)N=C(S2)NC(=O)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound integrates structural motifs from both indole and benzodioxole, which are known for their diverse biological properties.
Structural Characteristics
The compound can be broken down into several key structural components:
- Indole Moiety : Known for its role in various biological activities, including anticancer properties.
- Benzodioxole Moiety : Associated with multiple pharmacological effects.
- Cyclopentathiazole Framework : Contributes to the compound's unique interactions with biological targets.
The primary action of this compound appears to be related to its interaction with microtubules and tubulin. The mechanism involves:
- Inhibition of Tubulin Polymerization : Disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Stabilization of Microtubules : This can also prevent normal cellular processes, contributing to its anticancer effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds that share structural features with this compound. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 6 | HCT-15 | 0.08 - 0.20 | Tubulin polymerization inhibitor |
| Compound 7 | HeLa | 0.10 - 0.20 | Induces apoptosis |
| Nocodazole | A549 | 1.99 | Standard tubulin inhibitor |
These studies suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, often at low micromolar concentrations .
Case Studies
- Study on Indole Derivatives : Research has shown that indole derivatives can significantly inhibit cancer cell growth. For example, a series of indole-based compounds were tested against HeLa and MDA-MB-468 cells, showing IC50 values ranging from 80 to 200 nM .
- Benzodioxole Derivatives : Compounds containing benzodioxole moieties have also demonstrated potent anticancer activity across various cell lines. A specific study reported IC50 values below 5 µM for several benzodioxole derivatives against the NCI 60 cancer cell line panel .
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of the Benzodioxole Moiety : Typically synthesized through cyclization reactions involving catechol derivatives.
- Indole Synthesis : Often achieved via Fischer indole synthesis.
- Coupling Reactions : Involves halogenation and nucleophilic substitutions to link the structural components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs primarily differ in substituents on the thiazole core, aromatic systems, or side-chain modifications. Below is a detailed comparison based on synthesis protocols, substituent effects, and inferred pharmacological properties from available evidence:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Structural Analysis
Substituent Effects on Bioavailability: The indole-ethyl group in the target compound may confer selective affinity for serotonin receptors or kinases compared to non-aromatic side chains (e.g., cyclohexenyl in ). Benzo[d][1,3]dioxole in the target compound and analogs (e.g., compounds 72, 83 ) enhances metabolic stability by resisting oxidative degradation, unlike simpler phenyl groups.
Electron-Withdrawing vs. Methoxy (72 ) and methylthio (89 ) groups increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Core Rigidity and Conformational Effects :
- The cyclopenta[d]thiazole core in the target compound imposes torsional restraints, likely improving target selectivity over flexible analogs (e.g., cyclohexenyl derivatives ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
